![molecular formula C21H18N2O4S2 B1326259 2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 942597-98-0](/img/structure/B1326259.png)
2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid is a complex molecule that may be related to various fields such as medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that could be relevant to its synthesis and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, protective group strategies, and sometimes the resolution of enantiomers. For example, the resolution of a nonsteroidal antiandrogen involved chromatographic separation of diastereomeric esters, followed by hydrolysis and oxidation to isolate the enantiomers . This approach could potentially be applied to the synthesis of the compound , considering its structural complexity and the potential need for enantiomeric purity.
Molecular Structure Analysis
The molecular structure of organic compounds can significantly influence their reactivity and physical properties. The use of cyano groups and sulfonamido linkages, as seen in the compound of interest, suggests potential sites for reactivity and interaction. The presence of a biphenyl moiety could also imply a certain degree of rigidity and planarity in the molecule, which might affect its binding properties if it is biologically active.
Chemical Reactions Analysis
The compound's cyano and carboxylic acid functional groups suggest that it could undergo reactions typical for these functionalities. For instance, the cyano group might be involved in nucleophilic addition reactions or be transformed into other functional groups through reduction or hydrolysis. The carboxylic acid moiety could be activated for further reactions, such as amide or ester formation. The Lossen rearrangement discussed in one of the papers is an example of how carboxylic acids can be transformed into hydroxamic acids and ureas, which could be relevant if similar transformations are desired for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are dictated by its molecular structure. The presence of a cyano group typically contributes to the molecule's polarity and may enhance its solubility in polar solvents. The biphenyl structure could contribute to the molecule's overall stability and melting point. The sulfonamido linkage might also affect the compound's solubility and hydrogen bonding capacity. Understanding these properties is crucial for the practical handling and application of the compound, whether in a laboratory or industrial setting.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthetic Approaches and Structures : The compound is valuable in the synthesis of metal-organic frameworks. Two synthetic approaches towards a related compound, 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, involve iodination, nucleophilic substitution, and ring closure processes. The synthesized compounds have been characterized by various spectroscopic methods and single crystal X-ray structures, although no antimicrobial activity was observed against certain microorganisms (Ardeleanu et al., 2018).
Chemical Reactions and Derivatives
- Recyclization with Cyanoacetic Acid Derivatives : The recyclization of related thiophene-carboxylic acids with cyano-acetic acid derivatives under specific conditions results in the formation of complex organic compounds (Shipilovskikh & Rubtsov, 2020).
- Formation of Fused Thiopyrimidines and Other Derivatives : Through interaction with ortho amino carboxylic acid compounds, related sulfonamides yield fused thiopyrimidines and other derivatives, highlighting the compound's versatility in synthesizing a range of chemical structures (El-Gaby et al., 2002).
Applications in Solar Cell Technology
- Organic Sensitizers for Solar Cells : Novel organic sensitizers, which include related structures, have been engineered for solar cell applications. These sensitizers exhibit high efficiency in converting photons to current, underscoring the potential of such compounds in renewable energy technologies (Kim et al., 2006).
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation : Some novel derivatives bearing a sulfonamide moiety, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. The study demonstrates the potential of these compounds in developing new antimicrobial agents (Darwish et al., 2014).
Antibiotic and Antibacterial Drug Synthesis
- Synthesis of New Antibiotic and Antibacterial Drugs : Derivatives of related thiophene-carboxamide compounds have been synthesized and studied for their potential as antibiotics and antibacterial drugs, highlighting the medicinal chemistry applications of these compounds (Ahmed, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
3-cyano-4-[4-[3-(propan-2-ylsulfonylamino)thiophen-2-yl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-13(2)29(26,27)23-19-9-10-28-20(19)15-5-3-14(4-6-15)18-8-7-16(21(24)25)11-17(18)12-22/h3-11,13,23H,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTSETQAHJSXHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(SC=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


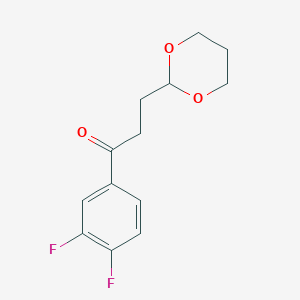
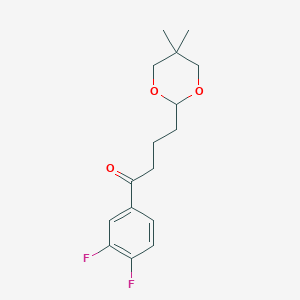
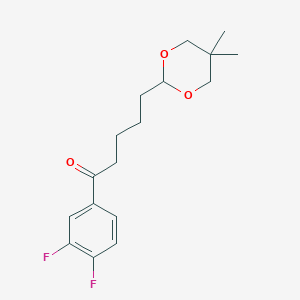

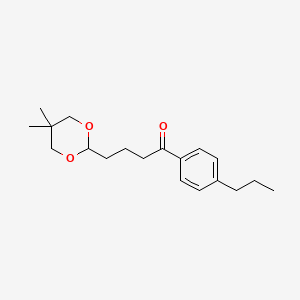
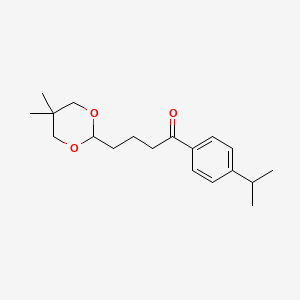
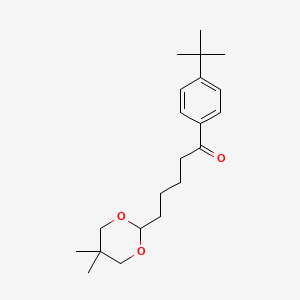
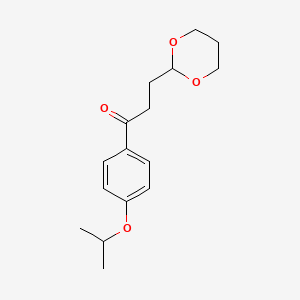
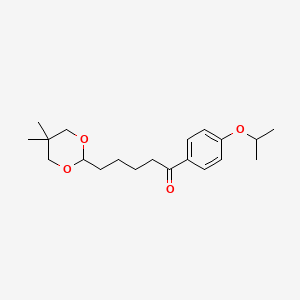
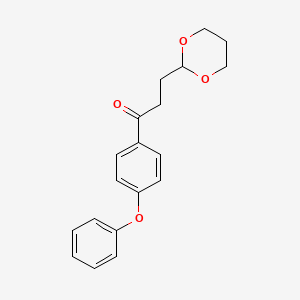

![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)
